molecular formula C14H21NO B6344114 Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine CAS No. 1240590-96-8

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine

Cat. No.: B6344114
CAS No.: 1240590-96-8
M. Wt: 219.32 g/mol
InChI Key: LWRDYILQCFQSKQ-AATRIKPKSA-N
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Description

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is an organic compound that belongs to the class of amines It features a butyl group attached to an amine functional group, which is further connected to a (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety

Mechanism of Action

Target of Action

The primary target of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine, also known as MFCD16810397, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.

Mode of Action

MFCD16810397 acts as a selective STAT3 inhibitor . It interacts with STAT3, inhibiting its activation and subsequent transcriptional activity. This results in the downregulation of various genes that are under the control of STAT3.

Biochemical Pathways

The inhibition of STAT3 by MFCD16810397 affects several biochemical pathways. Primarily, it impacts the JAK-STAT signaling pathway , which is involved in processes like cell proliferation, differentiation, and apoptosis . By inhibiting STAT3, MFCD16810397 can disrupt these processes, leading to potential therapeutic effects.

Result of Action

The inhibition of STAT3 by MFCD16810397 leads to a reduction in the expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . Additionally, it reduces the generation of amyloid-beta (Aβ) , a protein involved in Alzheimer’s disease . These molecular and cellular effects could potentially be harnessed for therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine typically involves the reaction of butylamine with (2E)-3-(4-methoxyphenyl)prop-2-en-1-aldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry and neuroprotection.

Properties

IUPAC Name

N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13/h5-10,15H,3-4,11-12H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRDYILQCFQSKQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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